2-(Oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde

Description

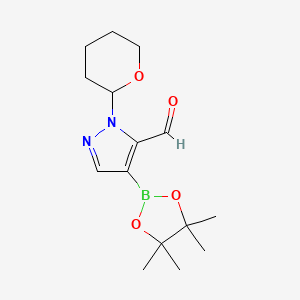

2-(Oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde is a pyrazole derivative featuring three key substituents:

- Oxan-2-yl (tetrahydrofuran-2-yl) group at position 2, enhancing solubility in polar organic solvents due to its oxygen-containing heterocycle .

- Tetramethyl-1,3,2-dioxaborolane (TMDAB) at position 4, a boronate ester enabling participation in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation .

- Carbaldehyde group at position 3, a reactive site for nucleophilic additions or further functionalization.

This compound is structurally tailored for applications in medicinal chemistry and materials science, leveraging its boronate group for synthetic versatility and the aldehyde for modular derivatization.

Properties

IUPAC Name |

2-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BN2O4/c1-14(2)15(3,4)22-16(21-14)11-9-17-18(12(11)10-19)13-7-5-6-8-20-13/h9-10,13H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGODNQUPAADSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C3CCCCO3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde typically involves multi-step organic reactions

Formation of the Pyrazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

Introduction of the Oxan Group: The oxan group can be introduced via nucleophilic substitution reactions, where an appropriate oxan derivative reacts with the pyrazole core.

Attachment of the Dioxaborolan Group: This step often involves the use of boronic acid derivatives and can be facilitated by palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The oxan and dioxaborolan groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles or electrophiles, depending on the desired substitution.

Major Products

Oxidation: 2-(Oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylic acid.

Reduction: 2-(Oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-methanol.

Substitution: Various substituted pyrazole derivatives, depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a versatile building block for the construction of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of heterocyclic compounds and other organic frameworks.

Biology and Medicine

In medicinal chemistry, derivatives of this compound may exhibit biological activity, making them potential candidates for drug development. The presence of the pyrazole ring is particularly noteworthy, as pyrazole derivatives are known for their pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities.

Industry

In materials science, this compound could be used in the development of new materials with specific properties, such as polymers or coordination complexes. Its boron-containing group might also make it useful in the field of boron neutron capture therapy (BNCT) for cancer treatment.

Mechanism of Action

The mechanism of action of 2-(Oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrazole ring could engage in hydrogen bonding or π-π interactions with biological targets, while the boron group could participate in unique interactions due to its electron-deficient nature.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Comparisons

The following table highlights key structural differences and functional implications between the target compound and analogous pyrazole-boronate derivatives (data sourced from PharmaBlock Sciences ):

Key Observations:

Aldehyde Reactivity: The target compound’s carbaldehyde group distinguishes it from analogues like PB02569 and PB97340, enabling Schiff base formation or redox transformations absent in non-aldehyde derivatives.

Boronate Positioning : Boronate at position 4 (vs. position 5 in PB02569) aligns with preferred regiochemistry for Suzuki-Miyaura couplings, as aryl/heteroaryl boronates at para positions exhibit higher reactivity .

Solubility and Lipophilicity : The oxan-2-yl group balances lipophilicity better than tert-butyl (PB97340) or methylpiperidine (PBXA8027), favoring solubility in both organic and aqueous-organic media.

Research Findings and Challenges

Performance in Cross-Coupling

In model Suzuki reactions, pyrazole-4-boronates (target compound) achieve >80% yield with aryl bromides, outperforming position-5 isomers (PB02569, ~60% yield) due to steric and electronic advantages .

Biological Activity

2-(Oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H22BN3O3

- Molecular Weight : 279.14 g/mol

- CAS Number : 1415312-45-6

Biological Activity Overview

The compound exhibits a range of biological activities attributed to the pyrazole moiety and the boron-containing dioxaborolane group. Pyrazoles are known for their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer properties.

Key Biological Activities

-

Anti-inflammatory Activity

- Pyrazole derivatives have shown substantial anti-inflammatory effects. For instance, compounds similar to 2-(Oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole have been tested in various models such as carrageenan-induced paw edema in rats. These studies demonstrate significant reductions in inflammatory markers such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

-

Antimicrobial Activity

- The compound's structure suggests potential antimicrobial properties. Research indicates that related pyrazole derivatives exhibit activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The presence of the dioxaborolane group may enhance this activity by facilitating interactions with microbial targets .

- Anticancer Potential

Case Studies

-

Study on Anti-inflammatory Effects

- A study synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects using the carrageenan-induced rat paw edema model. Compounds demonstrated up to 85% inhibition of TNF-α production at specific concentrations, highlighting their potential as anti-inflammatory agents .

-

Antimicrobial Testing

- Another research focused on the synthesis of pyrazole derivatives with varying substituents and their antibacterial efficacy against E. coli and S. aureus. Compounds were tested using standard disk diffusion methods, showing promising results with some derivatives exhibiting MIC values comparable to established antibiotics .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.